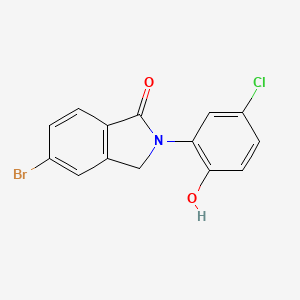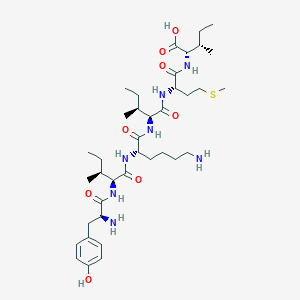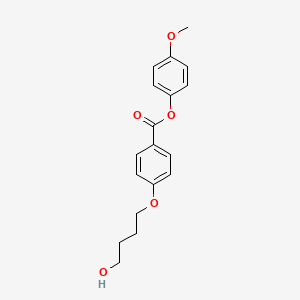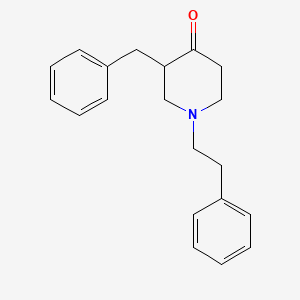
3-Benzyl-1-(2-phenylethyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-(2-phenylethyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a benzyl group and a phenylethyl group attached to the piperidinone ring. It is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidone with benzyl bromide and phenethyl bromide under basic conditions. The reaction is carried out in a biphasic system with a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases . The reaction conditions include:
Temperature: 60-80°C
Solvent: Dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Catalyst: Tetrabutylammonium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyl ketone or phenylacetic acid derivatives.
Reduction: Benzyl alcohol or phenylethyl alcohol derivatives.
Substitution: Various substituted piperidinones depending on the substituents used.
Aplicaciones Científicas De Investigación
3-Benzyl-1-(2-phenylethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in pain management and anesthesia.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may interact with opioid receptors, similar to other piperidine derivatives, to exert analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative of 4-piperidinone with similar structural features and applications.
Fentanyl and its analogs: These compounds share the piperidine core structure and are used in pain management and anesthesia
Uniqueness
3-Benzyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenylethyl groups contribute to its unique reactivity and potential therapeutic applications.
Propiedades
Número CAS |
834155-06-5 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-benzyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C20H23NO/c22-20-12-14-21(13-11-17-7-3-1-4-8-17)16-19(20)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Clave InChI |
GYNJJJSCBNDSDY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1=O)CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



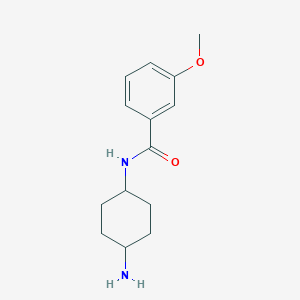
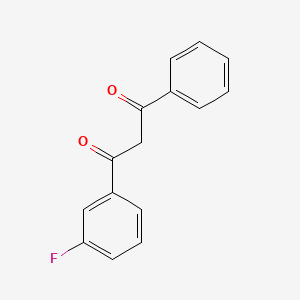
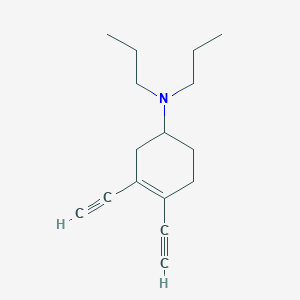
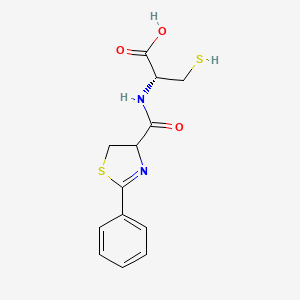
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
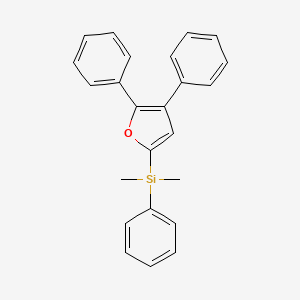

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)


